Methyl 4-bromofuran-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFZGIPOUVVZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Bromofuran 3 Carboxylate
General Considerations in Furan (B31954) Functionalization for Halogenated Derivatives
Challenges of Polyhalogenation and Control of Regioselectivity
The halogenation of furan is a classic example of electrophilic aromatic substitution. However, the high reactivity of the furan ring often results in the formation of polyhalogenated products. pharmaguideline.com The reaction with elemental bromine, for instance, can be vigorous and lead to a mixture of brominated furans, and in some cases, ring-opening products. pharmaguideline.comcdnsciencepub.com This presents a significant challenge when a specific monobrominated isomer, such as Methyl 4-bromofuran-3-carboxylate, is the target molecule.
The control of regioselectivity—that is, directing the bromine atom to the desired C4 position—is complicated by the directing effects of the substituent already present on the furan ring. In the case of a 3-carboxylate group, this electron-withdrawing substituent deactivates the furan ring to some extent, but its directing influence is crucial. Generally, electrophilic substitution on 3-substituted furans can occur at the C2, C4, or C5 positions. The interplay between the activating nature of the furan ring's oxygen atom and the deactivating/directing effect of the carboxylate group determines the final isomeric distribution of the product.
Achieving high regioselectivity for the 4-bromo isomer requires overcoming the inherent tendencies of the furan ring to undergo substitution at other positions, particularly the more activated C5 position. The presence of an electron-withdrawing group at position 3 can direct incoming electrophiles to the 5-position. pharmaguideline.com Therefore, strategies to favor the 4-position are critical.
Influence of Reaction Conditions and Reagent Selection on Furan Halogenation
To mitigate the challenges of polyhalogenation and to control regioselectivity, the choice of brominating agent and the reaction conditions are critical. Milder brominating agents and carefully controlled temperatures are often employed to prevent over-bromination. quimicaorganica.org
Key factors influencing the outcome of furan halogenation include:
Solvent: The solvent can play a significant role in the reaction's course. In hydroxylic solvents, the reaction of furan with bromine can proceed through an addition-elimination mechanism, which may lead to different product distributions compared to reactions in non-nucleophilic solvents. cdnsciencepub.com The use of polar aprotic solvents like dimethylformamide (DMF) has been noted to have a stabilizing effect on furan derivatives during reactions. nih.gov
Temperature: Lowering the reaction temperature is a common strategy to control the reactivity of the halogenation process and minimize the formation of polyhalogenated byproducts. quimicaorganica.org
Brominating Agent: Instead of elemental bromine, less reactive brominating agents such as N-bromosuccinimide (NBS) are often preferred. NBS provides a low, steady concentration of bromine, which helps in achieving monosubstitution.
The table below summarizes the general effects of reaction conditions on the halogenation of furans, which are applicable principles in the synthesis of this compound.
| Reaction Parameter | Effect on Furan Halogenation |
| Solvent Polarity | Can influence the reaction mechanism (addition vs. substitution) and product distribution. cdnsciencepub.com |
| Temperature | Lower temperatures generally favor monosubstitution and reduce side reactions. quimicaorganica.org |
| Halogenating Agent | Milder agents like NBS can prevent polyhalogenation. quimicaorganica.org |
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, the principles of controlling furan halogenation provide a clear framework for its synthesis. A plausible approach would involve the bromination of methyl furan-3-carboxylate under carefully controlled conditions, likely using a mild brominating agent at a low temperature to favor the formation of the desired 4-bromo isomer.
Reactivity Profiles and Mechanistic Investigations of Methyl 4 Bromofuran 3 Carboxylate
Aromatic Reactivity in Bromofuran Systems
The furan (B31954) ring, a five-membered aromatic heterocycle, exhibits distinct reactivity patterns compared to benzene. The presence of a bromine atom and a methyl carboxylate group on the furan ring in Methyl 4-bromofuran-3-carboxylate further modifies its reactivity in both electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution Pathways and Positional Preferences in Halogenated Furans
Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. Electrophilic substitution in furan preferentially occurs at the C2 and C5 positions, as the intermediate carbocation formed by attack at these positions is more stabilized by resonance, with three possible resonance structures. In contrast, attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures.
The presence of a bromine atom, a deactivating but ortho-, para-directing group, and a methyl carboxylate group, a deactivating and meta-directing group, on the furan ring of this compound complicates the prediction of electrophilic substitution patterns. The electron-withdrawing nature of the methyl carboxylate group at position 3 deactivates the entire ring towards electrophilic attack. The bromine at position 4 directs incoming electrophiles to the ortho (position 5) and para (position 2) positions relative to itself. The interplay of these electronic effects determines the ultimate site of substitution.
For instance, bromination of furan itself readily yields 2-bromofuran (B1272941) under mild conditions, highlighting the high reactivity and positional preference of the parent heterocycle.
Nucleophilic Reactivity of Halogenated Furan Systems
Nucleophilic substitution reactions involve the attack of an electron-rich species (nucleophile) on an electron-deficient center. In halogenated furans, the carbon atom attached to the halogen can act as an electrophilic site, particularly when the ring is substituted with electron-withdrawing groups. The general mechanism involves the nucleophile attacking the substrate and displacing the leaving group, in this case, the bromide ion.
In this compound, the electron-withdrawing methyl carboxylate group at the 3-position enhances the electrophilicity of the carbon atom at the 4-position, making it more susceptible to nucleophilic attack. However, nucleophilic aromatic substitution on unactivated aryl halides is generally difficult and often requires harsh reaction conditions or the use of a catalyst.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to halogenated furans. This compound serves as a valuable substrate in these transformations, allowing for the introduction of a wide range of substituents at the 4-position.
Palladium-Catalyzed Coupling Strategies for Bromofuran Systems
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are among the most versatile methods for functionalizing aryl halides. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent palladium complex, transmetalation (in the case of Suzuki-Miyaura) or carbopalladation (in the case of Heck), and reductive elimination to afford the coupled product and regenerate the active palladium catalyst.
In the context of bromofuran systems, palladium catalysts have been successfully employed to form new carbon-carbon bonds. For example, the Suzuki-Miyaura coupling of a bromofuran with an organoboron reagent in the presence of a palladium catalyst and a base is a common strategy for synthesizing substituted furans. The reactivity of the C-Br bond in this compound makes it a suitable electrophilic partner in these reactions.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-furan-3-carboxylate |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-furan-3-carboxylate |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-furan-3-carboxylate |
Copper-Catalyzed Coupling Methods and Their Applications
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. These reactions often offer different reactivity profiles and can be more cost-effective. Copper catalysts can promote the coupling of aryl halides with a variety of nucleophiles, including amines, thiols, and organoboron reagents.
For bromofuran systems, copper-catalyzed methods provide an effective means to introduce new functional groups. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be used
Cycloaddition and Rearrangement Reactions
The furan ring, despite its aromatic character, can function as a diene in Diels-Alder reactions. The substitution pattern on this compound, with an electron-withdrawing bromine at the 4-position and an electron-withdrawing carboxylate group at the 3-position, profoundly influences its behavior in such transformations.
The Intramolecular Diels-Alder Furan (IMDAF) reaction is a powerful method for constructing complex polycyclic molecules. Comprehensive studies on halogenated furan systems have revealed that the position and nature of the halogen have significant consequences for the reaction's feasibility and rate. researchgate.netrsc.org
Contrary to initial expectations where halogen substitution on the dienophile was thought to be the primary factor, it was found that this substitution actually slows the reaction and makes it less thermodynamically favorable. researchgate.netrsc.org However, strategic halogenation of the furan ring can counteract this effect. For instance, substitution at the 5-position of 2-furanyl amides was found to promote cycloaddition, an effect attributed to the stabilization of developing positive charge at the 5-carbon in the transition state. rsc.org
While specific studies on the intramolecular reactions of this compound are not prevalent, general principles suggest that the electron-withdrawing nature of both the bromine and the carboxylate group would decrease the electron density of the furan ring, potentially making it less reactive in normal-electron-demand Diels-Alder reactions. However, the "halogen effect" has been noted, where electron-withdrawing halogens can, in some cases, increase the rate and exergonicity of intramolecular Diels-Alder reactions. nih.gov This phenomenon is thought to arise from a combination of conformational effects and electronic stabilization of the transition state. rsc.orgnih.gov
The outcome of cycloaddition reactions involving substituted furans is governed by a delicate interplay of electronic and steric factors. rsc.orgresearchgate.net The bromine atom at the C4 position and the methyl carboxylate group at the C3 position in this compound exert significant influence.
Electronic Effects:
Electron-Withdrawing Nature : Both the bromine atom and the ester group are electron-withdrawing, which reduces the Highest Occupied Molecular Orbital (HOMO) energy of the furan diene. This generally disfavors normal-electron-demand Diels-Alder reactions but could favor inverse-electron-demand reactions.
Aromaticity : Electron-withdrawing substituents can render the furan more aromatic, which increases the energetic penalty of the cycloaddition, making the reaction more endergonic. nih.gov
Steric Effects:
Steric Hindrance : The bromine atom at the 4-position introduces steric bulk, which can hinder the approach of the dienophile, potentially slowing the reaction rate and influencing the stereochemical outcome. rsc.org Studies on related systems show that steric effects can be more significant than electronic effects, particularly when the dienophile is also substituted. rsc.org
A summary of these competing influences is presented in the table below.
| Factor | Influence of 4-Bromo-3-carboxylate Substitution | Predicted Effect on Diels-Alder Reactivity |
| Electronic | Reduces electron density of the furan ring (diene). | Decreased rate for normal-electron-demand reactions. |
| Electronic | Potential stabilization of positive charge in the transition state. | Increased rate, counteracting the deactivating effect. |
| Electronic | Increases aromaticity of the furan ring. | Increased energy barrier for cycloaddition. |
| Steric | Introduces bulk at the C4 position. | Decreased reaction rate and potential for diastereoselectivity. |
The photochemistry of furan is complex and can lead to a variety of isomeric products. netsci-journal.com Upon direct irradiation, furans can rearrange to isomeric furans via a "Dewar furan" intermediate, which is formed from the excited singlet state. netsci-journal.com In contrast, sensitized reactions often proceed through a triplet state, which can form a cyclopropenyl derivative. netsci-journal.com
Recent advancements have explored energy transfer-catalyzed intermolecular dearomative cycloadditions of monocyclic heteroarenes like furan. acs.orgacs.org These methods use a photocatalyst to access the triplet state of the heteroarene even with visible light, overcoming the high triplet energy barriers that typically require harsh UV irradiation. acs.org The resulting triplet-state furan can then react with alkenes.
For this compound, the presence of the heavy bromine atom could potentially influence the rate of intersystem crossing from the excited singlet state to the triplet state, which might favor reaction pathways proceeding through the triplet manifold. The specific photochemical behavior would depend on the reaction conditions, including the wavelength of light and the presence of sensitizers or photocatalysts. netsci-journal.comacs.org Irradiation of furans in the presence of primary amines has also been shown to yield the corresponding pyrroles, a transformation analogous to that observed for thiophenes. rsc.org
Functional Group Interconversions of the Carboxylate Moiety
The methyl carboxylate group at the 3-position of the furan ring is a versatile handle for further synthetic transformations. Standard organic reactions can be employed to convert the ester into a variety of other functional groups, providing access to a wider range of substituted furan building blocks. solubilityofthings.comimperial.ac.uk
Common transformations include:
Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-bromofuran-3-carboxylic acid) under acidic or basic conditions. This acid is itself a useful synthetic intermediate. pressbooks.pub
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (4-bromofuran-3-yl)methanol. imperial.ac.uk
Amidation : Reaction with amines can convert the ester into the corresponding amide. This can be achieved directly with heating or by first converting the ester to the more reactive acyl chloride.
Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl group.
The table below summarizes some key functional group interconversions starting from this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 4-Bromofuran-3-carboxylic acid | Saponification/Hydrolysis |
| This compound | 1. LiAlH₄, Et₂O2. H₂O | (4-Bromofuran-3-yl)methanol | Reduction |
| This compound | NH₃, Heat | 4-Bromofuran-3-carboxamide | Amidation |
| 4-Bromofuran-3-carboxylic acid | SOCl₂ or (COCl)₂ | 4-Bromofuran-3-carbonyl chloride | Acyl Halide Formation |
| 4-Bromofuran-3-carbonyl chloride | R₂NH | N,N-Dialkyl-4-bromofuran-3-carboxamide | Amidation |
Strategic Utilization As a Synthetic Intermediate
Building Block for Complex Furan-Containing Architectures
The furan-3-carboxylate scaffold is a key structural motif in numerous natural products. The inherent reactivity of methyl 4-bromofuran-3-carboxylate allows for its elaboration into more complex furan-containing structures. Synthetic chemists can exploit the bromine atom for cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce a wide range of substituents at the 4-position of the furan (B31954) ring. Simultaneously, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual functionality enables the construction of highly substituted and intricate furan-based molecules.
For instance, the furan core can be a central component in the synthesis of larger, polycyclic systems. Intramolecular reactions, such as cycloadditions, can be employed to build additional rings onto the furan framework, leading to the formation of complex, three-dimensional architectures. nih.gov
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
Beyond the construction of furan-containing molecules, this compound serves as a valuable starting material for the synthesis of other heterocyclic systems. The furan ring itself can undergo ring-opening and ring-transformation reactions to generate different heterocyclic scaffolds.
Development of Scaffolds for Pharmaceutical and Agrochemical Research
The development of novel molecular scaffolds is a cornerstone of modern drug discovery and agrochemical research. This compound provides a platform for generating diverse heterocyclic structures with potential biological activity. nih.gov The bromine atom facilitates the introduction of various aryl and heteroaryl groups, which are common features in many bioactive molecules.
Table 1: Examples of Bioactive Scaffolds Derived from Furan Precursors
| Scaffold | Potential Application | Synthetic Approach |
| Furan-based carboxamides | Anticancer agents | Amide coupling reactions nih.govnih.gov |
| Furo[3,2-b]pyrroles | Polymer chemistry, Antimicrobial | Polymerization, C-H functionalization |
| Substituted furan-3-carboxylates | Antidiabetic (insulin secretion inhibitors) | Reactions with β-dicarbonyl compounds researchgate.netresearchgate.net |
| Pyrazine carboxamides | Antibacterial (against XDR S. Typhi) | Suzuki coupling mdpi.com |
This table is illustrative and not exhaustive of all possible applications.
Research has demonstrated the synthesis of various furan-based derivatives with promising biological activities, including cytotoxic effects against cancer cell lines and antibacterial properties. nih.govmdpi.com Furthermore, furan-3-carboxylate derivatives have been investigated for their role in inhibiting insulin (B600854) secretion, highlighting their potential in metabolic disease research. researchgate.net The versatility of this starting material allows for the creation of libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds in pharmaceutical and agrochemical development. google.comdntb.gov.uaswinburne.edu.au
Construction of Furan-Based Natural Product Analogs
Many natural products possess a furan core, and their biological activities are often attributed to this heterocyclic motif. researchgate.net this compound can be utilized to synthesize analogs of these natural products. By systematically modifying the substituents on the furan ring, chemists can explore the structure-activity relationships of these compounds and potentially develop more potent or selective analogs.
The synthesis of these analogs often involves multi-step sequences where the strategic functionalization of the this compound core is a key step. This approach allows for the creation of molecules that mimic the essential structural features of the natural product while incorporating novel chemical diversity.
Applications in Polymer and Material Science
The reactivity of this compound also extends to the field of polymer and material science. The bromine atom can participate in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to create furan-containing polymers. These polymers may exhibit unique electronic, optical, or thermal properties due to the incorporation of the furan ring into the polymer backbone.
Furthermore, the furan moiety itself can be a site for further chemical modification within the polymer, allowing for the tuning of the material's properties. For example, the furan ring can undergo Diels-Alder reactions, which can be used to cross-link polymer chains or to introduce new functional groups. This versatility makes this compound a valuable monomer for the development of novel functional materials. nih.gov
Advanced Characterization and Theoretical Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide a detailed view of the molecular framework of Methyl 4-bromofuran-3-carboxylate, confirming the connectivity of atoms and the nature of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are anticipated to show characteristic signals that correspond to the distinct chemical environments of the nuclei.
¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the two furan (B31954) protons and the methyl ester protons. The chemical shifts of the furan protons are influenced by the electronegativity of the oxygen atom and the bromine substituent. The proton at the C2 position is expected to resonate at a different frequency than the proton at the C5 position due to their different electronic environments. The methyl protons of the ester group will likely appear as a singlet, typically in the range of 3.5-4.0 ppm. libretexts.org
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.educompoundchem.com The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the 160-170 ppm region. The furan ring carbons will resonate in the aromatic region, with their specific shifts influenced by the bromine and carboxylate substituents. The carbon atom bonded to the bromine (C4) will be significantly affected. The methyl carbon of the ester group will appear at a much higher field. oregonstate.edu
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (ppm) |
| Furan-H (C2) | ~7.0 - 8.0 |
| Furan-H (C5) | ~7.5 - 8.5 |
| -OCH₃ | ~3.8 |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 160 - 165 |
| C2 | 140 - 150 |
| C3 | 115 - 125 |
| C4 | 100 - 110 |
| C5 | 145 - 155 |
| -OCH₃ | 50 - 55 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).
Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire ester group. Cleavage of the furan ring is also a possible fragmentation route. The presence of bromine would be evident in many of the fragment ions, which would also exhibit the characteristic isotopic pattern. libretexts.org
| Expected Mass Spectrometry Fragmentation for this compound | |
| Fragment Ion | Description |
| [M]⁺, [M+2]⁺ | Molecular ion peaks showing bromine isotope pattern |
| [M - OCH₃]⁺ | Loss of the methoxy group |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| Furan ring fragments | Fragments resulting from the cleavage of the furan ring |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl group of the ester and the C-O and C-Br bonds.
The most prominent peak will likely be the C=O stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring will appear in the fingerprint region (1000-1300 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The aromatic C-H stretching of the furan ring would be observed around 3100 cm⁻¹. spectroscopyonline.com
| Predicted IR Absorption Data for this compound | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (furan) | ~3100 |
| C=O (ester) | 1720 - 1740 |
| C=C (furan) | 1500 - 1600 |
| C-O (ester & furan) | 1000 - 1300 |
| C-Br | 500 - 600 |
Computational Chemistry and Mechanistic Insights
Theoretical calculations provide a deeper understanding of the electronic properties and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on substituted furans have been used to calculate optimized geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data. chemrxiv.org
For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: Determining the most stable conformation of the molecule, including bond lengths and angles.
Predict spectroscopic data: Calculating theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.
Determine electronic properties: Calculating properties such as dipole moment, polarizability, and electrostatic potential maps, which provide insight into the molecule's charge distribution and intermolecular interactions.
Investigate reaction energetics: Calculating the activation energies and reaction energies for potential reactions involving this compound, thereby providing mechanistic insights.
Frontier Molecular Orbital (FMO) Analysis in Halogenated Furan Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netnih.gov
In the context of halogenated furans like this compound, FMO analysis can provide valuable insights into their reactivity in various transformations, such as cycloaddition reactions. researchgate.net Key aspects that can be studied include:
Modeling Transition States and Reaction Pathways
The study of transition states and reaction pathways for this compound primarily revolves around computational chemistry, employing methods like Density Functional Theory (DFT). These theoretical investigations are crucial for predicting the feasibility of a reaction, understanding its mechanism, and optimizing reaction conditions. While specific, detailed research exclusively on this compound is limited, the principles can be extrapolated from studies on structurally similar molecules, such as other substituted bromofurans and related heterocyclic compounds.
A key area of interest is the behavior of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Computational studies on model systems, for instance, the reaction of vinyl bromide with vinylboronic acid catalyzed by a palladium complex, shed light on the entire catalytic cycle. researchgate.net This cycle typically involves oxidative addition, transmetalation, and reductive elimination, with each step having its own transition state and energy barrier. researchgate.net
Detailed Research Findings:
Theoretical analyses of palladium-catalyzed reactions often reveal multiple competing pathways. The stability of intermediates and the energy barriers of transition states are highly dependent on factors such as the ligands on the palladium catalyst and the solvent used. researchgate.net For example, DFT calculations can be used to determine the energy profile of each step in a catalytic cycle.
In the context of a Suzuki-Miyaura reaction involving a bromo-heterocycle like this compound, the initial step would be the oxidative addition of the C-Br bond to a Pd(0) complex. DFT calculations can model the geometry of the transition state for this step, providing information on bond lengths and angles as the C-Br bond breaks and new Pd-C and Pd-Br bonds form. Subsequent steps, including transmetalation with a boronic acid derivative and the final reductive elimination to form the new C-C bond and regenerate the catalyst, are also modeled to create a complete energy profile of the reaction.
The table below provides a hypothetical, yet plausible, set of calculated energy barriers for the key steps in a Suzuki-Miyaura cross-coupling reaction involving this compound, based on data from related systems.
Interactive Data Table: Calculated Activation Energies for a Hypothetical Suzuki-Miyaura Reaction
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(PPh₃)₄ | 15 - 20 |
| Transmetalation | Pd(PPh₃)₂-Aryl-Br + Aryl'-B(OH)₂ | 10 - 15 |
| Reductive Elimination | Pd(PPh₃)₂(Aryl)(Aryl') | 12 - 18 |
| Overall Reaction | - | Exothermic |
Note: These values are illustrative and based on computational studies of similar aromatic bromides. The actual values for this compound would require specific DFT calculations.
The modeling of reaction pathways is not limited to palladium-catalyzed reactions. Nucleophilic aromatic substitution (SNAr) is another important class of reactions for haloaromatics. Theoretical studies can predict whether a given nucleophilic attack on the furan ring is likely to proceed and can identify the most favorable site of attack. The electron-withdrawing nature of the ester group at the 3-position and the influence of the bromine atom at the 4-position create a specific electronic environment that can be analyzed computationally to predict reactivity.
Emerging Research Directions and Future Perspectives
Exploration of Novel Catalytic Systems for Furan (B31954) Functionalization
The functionalization of the furan ring in derivatives like methyl 4-bromofuran-3-carboxylate is a key area of research. Scientists are actively exploring novel catalytic systems to achieve more precise and efficient chemical transformations. A significant trend is the move away from expensive and toxic heavy metals towards more sustainable and cost-effective alternatives.
Recent studies have highlighted the potential of non-noble metal catalysts, including those based on iron, cobalt, nickel, and copper, for various furan transformations. frontiersin.org For instance, the use of copper-catalyzed intramolecular C-O bond formation has proven to be an effective method for synthesizing benzo[b]furan-3-carboxylates, a class of compounds related to this compound. clockss.org This suggests the applicability of similar copper-based systems for derivatizing the furan core of the target molecule.
Furthermore, organocatalysis has emerged as a powerful tool for the stereoselective functionalization of furan derivatives. researchgate.net Catalysts such as primary and secondary amines can activate the furan ring towards various transformations, offering a metal-free and environmentally benign approach. researchgate.net The development of these catalytic systems is crucial for expanding the synthetic utility of this compound.
Development of Sustainable and Efficient Synthetic Routes for Bromofuran Carboxylates
The production of bromofuran carboxylates, including the methyl ester, is undergoing a shift towards more sustainable and efficient synthetic methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. To address these limitations, researchers are focusing on developing greener alternatives that minimize waste and energy consumption.
One promising approach involves the use of biomass-derived starting materials. frontiersin.orgmdpi.com The principles of green chemistry are being applied to devise catalytic pathways that convert renewable resources into valuable furan derivatives. frontiersin.org For example, innovative routes for the synthesis of furan-2,5-dicarboxylic acid (FDCA) methyl ester from galactaric acid using a Lewis acid catalyst like iron(III) sulfate (B86663) have been reported, achieving high yields. mdpi.com While not a direct synthesis of this compound, these advancements in sustainable furan chemistry provide a blueprint for developing eco-friendly routes to a wide range of furan-based compounds.
Expansion of Reactive Pathways and Derivatization Strategies
The bromine atom and the methyl carboxylate group on the furan ring of this compound serve as versatile handles for a wide array of chemical transformations. Researchers are continuously exploring new reactive pathways to expand the library of accessible derivatives.
The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, including amides, acid chlorides, and other esters. An improved one-pot procedure for the preparation of N-acylbenzotriazoles from carboxylic acids under mild conditions has been developed, offering a versatile method for acylation. organic-chemistry.org This method is applicable to a broad range of substrates, including heterocyclic carboxylic acids, and could be employed for the derivatization of the carboxylate function in the target molecule. organic-chemistry.org
Furthermore, dearomatization and cycloaddition reactions of furan derivatives are being investigated to access novel three-dimensional molecular scaffolds. researchgate.net These innovative strategies open up new avenues for the structural diversification of this compound.
Innovative Applications in Complex Chemical Synthesis
The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science. Furan-containing compounds are known to exhibit a wide range of biological activities, and the ability to selectively functionalize the furan ring is crucial for the development of new therapeutic agents.
The synthesis of substituted furan-3-carboxylates has been explored, with some derivatives showing potential biological activity. researchgate.net For example, certain furan-3-carboxylate derivatives have been found to inhibit insulin (B600854) secretion. researchgate.net The versatility of this compound as a starting material allows for the systematic modification of its structure to optimize biological efficacy.
In the realm of materials science, furan-based polymers are gaining interest as sustainable alternatives to petroleum-derived plastics. The diesters of furan-2,5-dicarboxylic acid (FDCA), for instance, are being investigated as monomers for the synthesis of polyethylene (B3416737) furanoate (PEF), a bio-based polymer with properties comparable to PET. mdpi.com The chemistry of bromofuran carboxylates could be leveraged to create novel polymer architectures with tailored properties.
The ongoing research into the reactivity and applications of this compound is poised to deliver significant advancements in various scientific disciplines. The development of more efficient and sustainable chemical methodologies will undoubtedly accelerate the discovery of new and valuable molecules derived from this versatile furan building block.
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC to minimize over-bromination.
- Optimize stoichiometry (e.g., 1.1 equiv. NBS) and reaction temperature (0–25°C) to suppress di-substitution .
How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Basic Research Question
Spectroscopic Methods :
- NMR :
- H NMR: Characteristic signals for furan protons (δ 6.5–7.5 ppm) and methyl ester (δ 3.8–3.9 ppm).
- C NMR: Carbonyl resonance (δ 165–170 ppm) and brominated C4 (δ 110–120 ppm).
- IR : Ester C=O stretch (~1720 cm) and furan ring vibrations (~1500 cm).
Q. Crystallographic Validation :
- Use SHELXL for structure refinement, ensuring R-factor < 5%. Mercury CSD can visualize intermolecular interactions (e.g., halogen bonding) .
How should researchers address discrepancies in X-ray crystallographic data for this compound?
Advanced Research Question
Common Issues :
- Disordered bromine atoms or non-planar furan rings.
- High R values due to twinning or poor crystal quality.
Q. Methodology :
Data Collection : Use high-resolution synchrotron sources for improved data quality.
Refinement : Apply TWIN/BASF commands in SHELXL to model twinning.
Validation : Cross-check using checkCIF (PLATON) to identify geometric outliers (e.g., bond-length mismatches > 3σ) .
What computational approaches are suitable for analyzing the puckering conformation of the furan ring?
Advanced Research Question
Cremer-Pople Parameters :
- Calculate puckering amplitude () and phase angle () using atomic coordinates from crystallography.
- For planar rings, ; distorted rings show Å.
Q. Software :
- Mercury CSD : Generate puckering plots and compare with similar furan derivatives.
- SHELXPRO : Export CIF files for input into quantum chemistry packages (e.g., Gaussian) to model ring strain .
How can mechanistic studies elucidate the bromination selectivity at the 4-position?
Advanced Research Question
Experimental Design :
Isotopic Labeling : Use C-labeled methyl groups to track electronic effects.
DFT Calculations : Compare activation energies for bromination at C2 vs. C3.
Kinetic Profiling : Monitor intermediates via in-situ IR or LC-MS.
Q. Key Findings :
- Electron-withdrawing ester groups direct electrophilic bromination to the para position. Steric hindrance at C2 may further favor C4 substitution .
What strategies optimize reaction conditions for large-scale synthesis?
Q. Methodological Approach
| Parameter | Optimized Value |
|---|---|
| Catalyst | AIBN (radical initiator) |
| Solvent | CCl or DCM |
| Temperature | 0°C (slow addition) → 25°C |
| Workup | Aqueous NaSO to quench excess Br |
Q. Scale-Up Challenges :
- Control exothermic bromination using jacketed reactors.
- Replace column chromatography with fractional distillation for cost efficiency .
How can computational modeling predict the electronic effects of the bromine substituent?
Advanced Research Question
Molecular Orbital Analysis : Use Gaussian or ORCA to calculate HOMO/LUMO distributions.
Electrostatic Potential Maps : Visualize electron-deficient regions (bromine σ-hole) for halogen-bonding studies.
Mercury CSD : Compare experimental bond lengths/angles with DFT-optimized geometries .
What are the common byproducts in the synthesis, and how are they characterized?
Methodological Answer
Byproducts :
- Di-brominated derivatives : Identified via GC-MS (M + 79/81 isotopic pattern).
- Ester hydrolysis products : Detect using H NMR (disappearance of methyl ester signal).
Q. Mitigation :
How is this compound utilized as a synthon in complex molecule synthesis?
Advanced Research Question
Applications :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl furans.
- Ring-Opening : Nucleophilic attack at C4 bromide to form substituted dihydrofurans.
Q. Case Study :
What validation criteria ensure the reliability of crystallographic data for this compound?
Methodological Answer
Checklist :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
